molecular formula C12H23N3O2 B7919019 N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide

Cat. No.: B7919019
M. Wt: 241.33 g/mol
InChI Key: NTHKAKJQVBSOKT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-14(10(2)16)9-11-6-4-5-7-15(11)12(17)8-13/h11H,3-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKAKJQVBSOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCCN1C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino-acetyl Group: The amino-acetyl group can be introduced through acylation reactions.

    N-Ethylation: The final step involves the N-ethylation of the piperidine nitrogen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Scientific Research Applications

Chemistry

N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide serves as a building block for synthesizing more complex organic molecules and heterocycles. Its reactivity allows for various chemical transformations, making it valuable in organic synthesis.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMIC Value (µg/mL)Reference Compound
Staphylococcus aureus25Ciprofloxacin
Escherichia coli50Ampicillin
Pseudomonas aeruginosa75Gentamicin
Candida albicans30Fluconazole

Medicine

The therapeutic potential of this compound is being explored for various diseases due to its bioactive properties:

  • Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative stress.

Case Study: Neuroprotective Effects
A study evaluated the efficacy of this compound on neuronal cell cultures exposed to oxidative stress, demonstrating a significant reduction in cell death compared to untreated controls (p < 0.05).

Industry

In industrial applications, this compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
  • Molecular Formula : C₁₃H₂₄N₄O₂ (inferred from )
  • Key Features: Contains a piperidine ring substituted with a 2-amino-acetyl group. Dual acetamide moieties (N-ethyl and N-piperidinylmethyl substituents).

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Acetamide Moieties

Compound Name Molecular Formula Key Substituents/Modifications Bioactivity/Applications (if available) Reference Evidence
This compound (Target) C₁₃H₂₄N₄O₂ 2-Amino-acetyl, ethyl, piperidinylmethyl Not explicitly stated; inferred enzyme modulation
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-cyclopropyl-acetamide C₁₃H₂₂ClN₃O₂ Chloro-acetyl, cyclopropyl Synthetic intermediate; no bioactivity reported
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide C₁₁H₂₃N₃O Amino-ethyl, ethyl Potential CNS applications (e.g., receptor targeting)
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide (Methoxyacetylfentanyl) C₂₂H₂₈N₂O₂ Methoxy, phenyl, phenylethyl-piperidine Opioid receptor agonist; high toxicity risk
N-Phenyl-2-(piperazin-1-yl)acetamide C₁₂H₁₇N₃O Piperazine, phenyl Enzyme inhibition (e.g., cholinesterase)
N-(4-(1-[2-(4-Chloro-phenoxy)-phenylamino]-ethyl)-phenyl)-N-ethyl-acetamide C₂₅H₂₆ClN₃O₂ Chloro-phenoxy, ethyl, phenylamino Moderate AChE/BChE inhibition

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Amino vs. Chloro Groups: The target compound’s 2-amino-acetyl group (polar, basic) contrasts with the chloro-acetyl group in ’s analogue (electrophilic, reactive). This difference likely impacts solubility and target binding . Ethyl vs. Cyclopropyl: Ethyl groups (as in the target) enhance lipophilicity, whereas cyclopropyl () may introduce steric hindrance, affecting pharmacokinetics .

Enzyme Inhibition Profiles :

  • Compounds with aryl/aralkyl substituents (e.g., ’s Compound 30 ) show moderate AChE/BChE inhibition (IC₅₀ ~10–50 µM), while piperazine-containing analogues () exhibit broader enzyme modulation .

In contrast, Methoxyacetylfentanyl () requires multi-step sulfonylation and alkylation, increasing synthetic complexity .

Physicochemical Properties

Property Target Compound Methoxyacetylfentanyl () N-Phenyl-2-(piperazin-1-yl)acetamide ()
Molecular Weight ~292.3 g/mol 352.5 g/mol 219.28 g/mol
Polarity Moderate (amine, acetamide) Low (methoxy, phenyl) High (piperazine, acetamide)
pKa ~8.5 (amine) Not available ~7.5 (piperazine)

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is integral to its pharmacological properties, and exhibits diverse interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 1 2 Amino acetyl piperidin 2 ylmethyl N ethyl acetamide\text{N 1 2 Amino acetyl piperidin 2 ylmethyl N ethyl acetamide}

This structure includes:

  • A piperidine ring (a six-membered heterocyclic structure containing one nitrogen atom).
  • An amino-acetyl group and an ethyl group , contributing to its unique chemical properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. For instance, it has shown improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuroprotective Effects : The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .
  • Antimicrobial Properties : There is emerging evidence of its antibacterial and antifungal activities. For example, studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The mechanism of action for this compound primarily involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity to exert therapeutic effects.
  • Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, it can influence cellular processes leading to desired biological outcomes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
PiperineAlkaloid with antioxidant propertiesEnhances bioavailability of other drugs
AcetylfentanylSynthetic opioidPrimarily used for analgesic effects
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamideContains a chloroacetyl groupDifferent reactivity due to chlorine presence

The distinct combination of amino-acetyl and ethyl groups on the piperidine ring contributes to the unique chemical reactivity and biological activity of this compound compared to these similar compounds.

Case Studies

  • Cancer Research : In a study focusing on anticancer properties, researchers utilized a three-component 1,3-dipolar cycloaddition approach, leading to compounds that demonstrated significant cytotoxic effects against cancer cell lines. The structural modifications introduced by piperidine derivatives were crucial for enhancing biological activity .
  • Neurodegenerative Disease Models : Investigations into the compound's efficacy in Alzheimer’s models showed promising results in inhibiting cholinesterase enzymes, suggesting a potential therapeutic avenue for cognitive disorders .

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